

Pyrrolomycin C biosynthetic gene cluster in *Streptomyces*

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Compound Focus: Pyrrolomycin C

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Gene Cluster Components and Functions

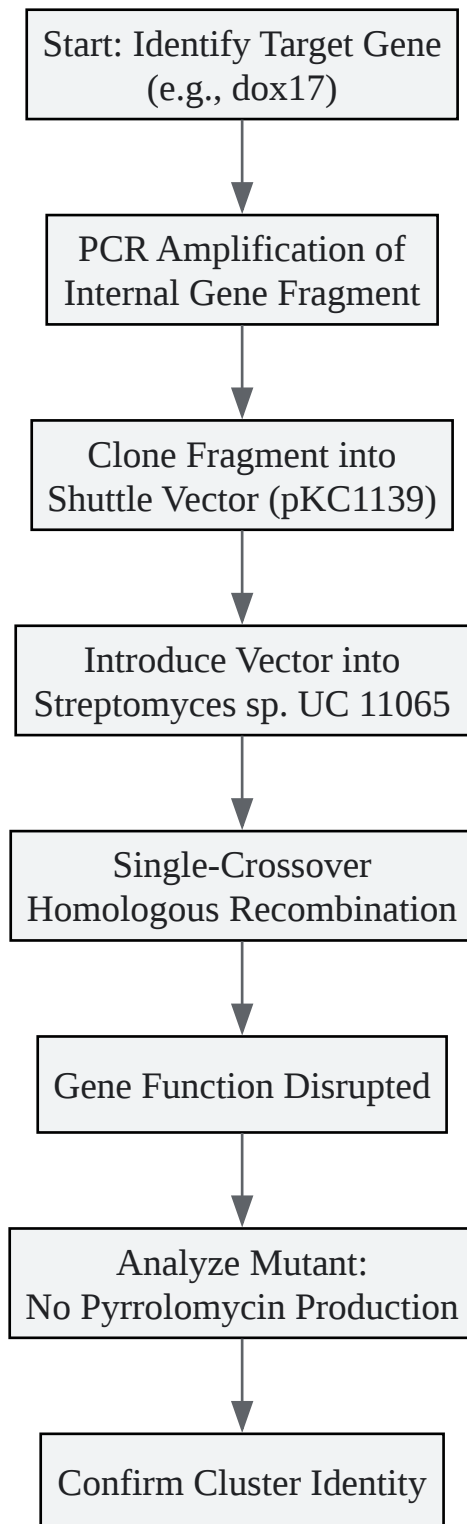
The biosynthetic gene cluster for **pyrrolomycin C** encompasses genes for core scaffold assembly, tailoring, and regulation. The table below details key genes from the *Streptomyces* sp. UC 11065 cluster and their proposed functions.

Gene	Proposed Function	Evidence/Notes
Halogenase (dox16, dox17)	Chlorination of the pyrrole ring [1]	Essential for adding chlorine atoms [1]
Nitrate Reductase (dox18, dox19)	Provides nitrite for nitro group formation [2] [3]	Suggests a novel nitration mechanism [2] [3]
Polyketide Synthase (dox24)	Construction of the polyketide backbone [1]	Classified as a PKS (Unknown type) [1]
Cytochrome P450 (dox20)	Oxidative tailoring reactions [1]	Potential hydroxylation or epoxidation [1]
Monoxygenase (dox21)	Oxidative tailoring reactions [1]	-

Gene	Proposed Function	Evidence/Notes
Methyl Transferase (dox19B, dox22)	Methylation of the core structure [1]	-
Amino Acid Adenyltransferase (dox8)	Activation of amino acid (likely proline) [4]	Found in a separate, related cluster (BGC0000131) [4]

Experimental Validation

The identity of the pyrrolomycin biosynthetic gene cluster in *Streptomyces* sp. UC 11065 was confirmed through gene disruption experiments [2] [3].



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Experimental workflow for gene disruption in Streptomyces sp. UC 11065 [2] [3].

- **Procedure:** An internal fragment of a target gene within the cluster (e.g., dox17, a halogenase, or dox8) was amplified by PCR [2] [3]. This fragment was cloned into a temperature-sensitive shuttle vector, pKC1139, which cannot replicate in *Streptomyces* [2] [3]. The resulting plasmid was introduced into *Streptomyces* sp. UC 11065. Through a single-crossover homologous recombination event, the plasmid integrated into the chromosome, disrupting the target gene [2] [3].
- **Key Results:** Disruption of two different genes (dox8 and dox17) independently and completely abolished pyrrolomycin production [2] [3]. This provided direct genetic proof that the cloned locus was essential for biosynthesis.

Research Implications and Context

- **Nitration Mechanism:** The presence of an assimilatory nitrate reductase suggests that nitrite is a precursor for the nitro group on the pyrrole ring [2] [3]. However, the specific enzyme catalyzing the nitration step remains unknown, indicating a novel biochemical mechanism [2] [3].
- **Evolutionary Relationship:** The **pyrrolomycin** cluster shows a clear genetic relationship to the biosynthetic gene cluster for **pyoluteorin**, a structurally related antibiotic produced by *Pseudomonas* species [2] [3]. This highlights an evolutionary link between biosynthetic pathways in distantly related bacteria.
- **Related Compound - Pyralomicin:** The pyralomicin biosynthetic gene cluster from *Nonomuraea spiralis* provides a useful comparison. It is a larger hybrid NRPS/PKS cluster (41.4 kb) responsible for producing a structurally distinct but related antibiotic, pyralomicin 1a [5].

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References

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4. BGC0000131 - MIBiG [mibig.secondarymetabolites.org]
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